molecular formula C20H22N2O3 B2771409 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide CAS No. 1260905-86-9

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B2771409
CAS No.: 1260905-86-9
M. Wt: 338.407
InChI Key: KIHBDUWUHGTQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide is an organic compound with a complex structure, characterized by the presence of cyano, methoxy, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with a suitable nitrile compound under acidic or basic conditions to form the intermediate. This intermediate is then reacted with 2,5-dimethylphenylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)propanamide
  • 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide
  • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide

Uniqueness

What sets 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-5-6-14(2)18(9-13)22-20(23)16(12-21)10-15-11-17(24-3)7-8-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBDUWUHGTQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.